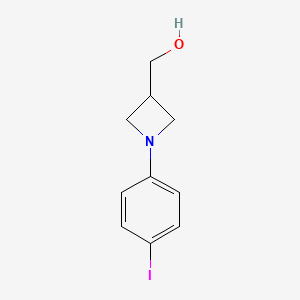
3-amino-6-chloro-2-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-chloro-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13ClN2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-2-methyl-N-phenylbenzamide typically involves the reaction of 3-amino-6-chloro-2-methylbenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with triethylamine (TEA) as a base . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-chloro-2-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo N-arylation reactions with arylboronic acids using catalysts such as Cu@Phen@MGO.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Catalysts like copper or palladium complexes are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions typically yield N-aryl derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-amino-6-chloro-2-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 3-amino-6-chloro-2-methyl-N-phenylbenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-4-chloro-N-methyl-N-phenylbenzamide
- 3-amino-2-chloro-6-methylphenol
- 2,3-dimethoxybenzoic acid derivatives
Uniqueness
3-amino-6-chloro-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H13ClN2O |
|---|---|
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
3-amino-6-chloro-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(16)8-7-11(15)13(9)14(18)17-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) |
Clave InChI |
NUSZTECVBVJWSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)



![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)







